4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile is a complex organic compound characterized by the presence of a phthalimide group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile typically involves the following steps:
Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Benzonitrile Core:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of specific apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalimides: Compounds containing the phthalimide group, such as N-phenylphthalimide.
Trifluoromethylbenzonitriles: Compounds with a trifluoromethyl group attached to a benzonitrile core, such as 4-(trifluoromethyl)benzonitrile.
Uniqueness
4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile is unique due to the combination of the phthalimide and trifluoromethyl groups, which confer distinct chemical properties and potential applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial purposes.
Properties
Molecular Formula |
C16H7F3N2O2 |
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Molecular Weight |
316.23 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C16H7F3N2O2/c17-16(18,19)13-7-10(6-5-9(13)8-20)21-14(22)11-3-1-2-4-12(11)15(21)23/h1-7H |
InChI Key |
XTINQKHFHJGIQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C#N)C(F)(F)F |
Origin of Product |
United States |
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